molecular formula C22H24N2O4S B11309089 N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide

Cat. No.: B11309089
M. Wt: 412.5 g/mol
InChI Key: MRFIVTJDRXKFOG-UHFFFAOYSA-N
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Description

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the pyrrole ring using a sulfonyl chloride in the presence of a base.

    Cyclopentyl and dimethyl substitutions: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the furan-2-carboxamide: This involves the reaction of the pyrrole derivative with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving sulfonyl groups.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their properties and functions.

Comparison with Similar Compounds

Similar Compounds

    N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide: shares similarities with other sulfonyl-containing pyrrole derivatives.

    Ethyl acetoacetate: Another compound with a similar functional group arrangement but different core structure.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used in similar synthetic applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-cyclopentyl-4,5-dimethylpyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C22H24N2O4S/c1-15-16(2)24(17-9-6-7-10-17)21(23-22(25)19-13-8-14-28-19)20(15)29(26,27)18-11-4-3-5-12-18/h3-5,8,11-14,17H,6-7,9-10H2,1-2H3,(H,23,25)

InChI Key

MRFIVTJDRXKFOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3)C4CCCC4)C

Origin of Product

United States

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